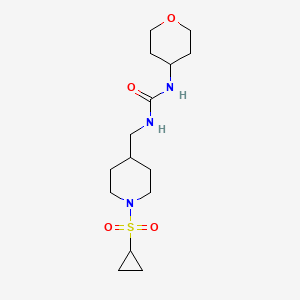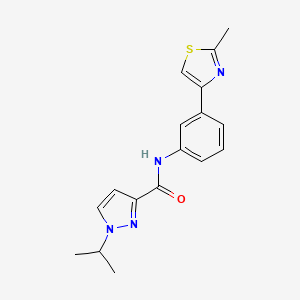
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide, also known as MLN0128, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. The mTOR signaling pathway is involved in various cellular processes such as cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in the development of several diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
Mécanisme D'action
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide inhibits the activity of mTOR kinase by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide inhibits both mTORC1 and mTORC2 complexes, which are involved in different cellular processes. Inhibition of mTORC1 leads to the inhibition of protein synthesis and cell growth, while inhibition of mTORC2 leads to the inhibition of AKT signaling and cell survival.
Biochemical and Physiological Effects:
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has been shown to have potent antitumor activity in various xenograft models of cancer. Inhibition of mTOR signaling by 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has also been shown to have therapeutic potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Inhibition of mTOR signaling by 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide leads to the improvement of insulin sensitivity and glucose homeostasis. In addition, 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide is a potent and selective inhibitor of mTOR kinase, which makes it a valuable tool for studying the mTOR signaling pathway. 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer and other diseases, which provides a wealth of data on its pharmacological properties and therapeutic potential. However, 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments. 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide is a small molecule inhibitor, which means that it may have off-target effects on other kinases or cellular processes. In addition, 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical models of cancer, metabolic disorders, and neurodegenerative diseases. Further research is needed to determine the safety and efficacy of 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide in clinical trials. In addition, future studies should focus on the identification of biomarkers that can predict the response to 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide treatment. Finally, the development of new formulations or delivery methods may improve the pharmacokinetic and pharmacodynamic properties of 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide, which may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide was first reported by a group of researchers from Millennium Pharmaceuticals Inc. in 2010. The synthesis involves the condensation of 3-(2-methylthiazol-4-yl)aniline with 1-isopropyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the final compound, 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have demonstrated that 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide inhibits the activity of mTORC1 and mTORC2, two distinct complexes of mTOR kinase, leading to the inhibition of downstream signaling pathways such as AKT, S6K, and 4EBP1. In vivo studies have shown that 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide exhibits potent antitumor activity in various xenograft models of cancer, including breast, lung, colon, and prostate cancer. 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has also been shown to have therapeutic potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11(2)21-8-7-15(20-21)17(22)19-14-6-4-5-13(9-14)16-10-23-12(3)18-16/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYNDJQWBNNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

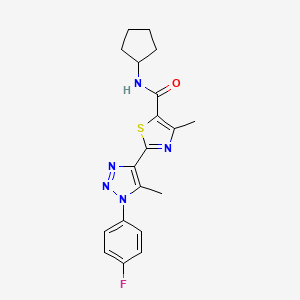
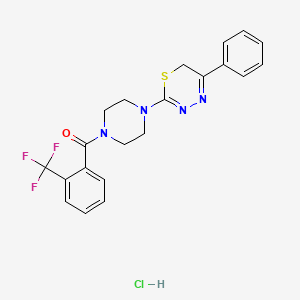



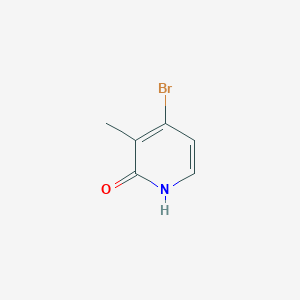
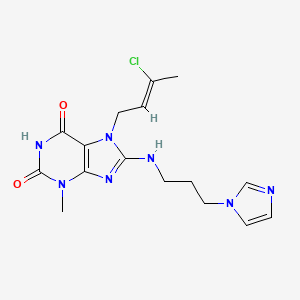
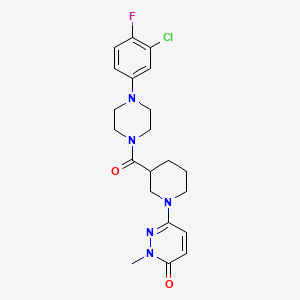
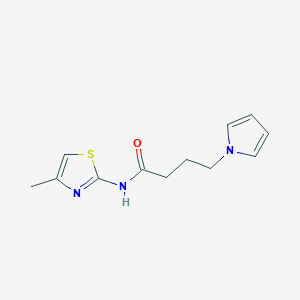
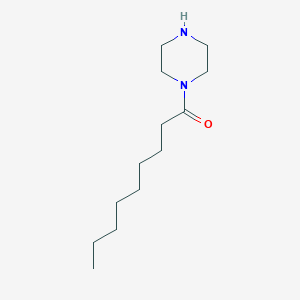
![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2853624.png)

